3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
Description
3-Amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a thienopyridine derivative characterized by a fused bicyclic core with distinct functional groups: a 4-fluorobenzoyl moiety at position 2, methyl groups at positions 4 and 6, an amino group at position 3, and an N-phenyl carboxamide at position 4.
Properties
IUPAC Name |
3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c1-12-17(22(29)27-16-6-4-3-5-7-16)13(2)26-23-18(12)19(25)21(30-23)20(28)14-8-10-15(24)11-9-14/h3-11H,25H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJVSRSECRWBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1C(=O)NC3=CC=CC=C3)C)C(=O)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources and studies.
Molecular Structure
The molecular formula for this compound is . The compound features a thieno[2,3-b]pyridine core structure with various substitutions that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 372.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that thienopyridines exhibit significant anticancer properties. A study focusing on related compounds demonstrated that modifications in the thienopyridine structure can enhance cytotoxicity against various cancer cell lines. The presence of the fluorobenzoyl group in our compound may contribute to increased potency against tumor cells by inhibiting critical cellular pathways involved in proliferation and survival.
The proposed mechanism of action includes:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Study on Cell Lines : A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.
- In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to control groups, suggesting its potential for development as an anticancer agent.
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
Additional Biological Effects
- Anti-inflammatory Properties : Some studies suggest that compounds similar to this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There are indications that this compound could protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Thieno[2,3-b]pyridines have been identified as potent antiproliferative agents against various cancer cell lines. Studies indicate that these compounds can inhibit the growth of tumor cells by targeting specific molecular pathways. For example, research has shown that they affect the phospholipase C-γ2 isoform, which is involved in cancer cell proliferation .
Anti-inflammatory Properties
Compounds structurally related to thieno[2,3-b]pyridines have been evaluated for their anti-inflammatory effects. In particular, derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that 3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide may possess similar properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Its derivatives have shown activity against various strains of bacteria and fungi, indicating a broad spectrum of antimicrobial properties . This is particularly relevant in the context of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thieno[2,3-b]pyridine derivatives is crucial for optimizing their biological efficacy. Modifications at specific positions on the thieno[2,3-b]pyridine core can significantly influence their pharmacological properties. For instance, substituents like fluorobenzoyl groups enhance lipophilicity and bioactivity .
Case Studies
Several studies have investigated the efficacy of compounds similar to this compound:
- Anticancer Efficacy : A study demonstrated that thieno[2,3-b]pyridines reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Agents : Research on related compounds showed promising results in reducing inflammation in animal models without significant gastrointestinal toxicity .
- Antimicrobial Testing : A series of thieno[2,3-b]pyridine derivatives were tested against Mycobacterium tuberculosis and exhibited varying degrees of activity with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL .
Chemical Reactions Analysis
Acylation of the 3-Amino Group
The 3-amino group undergoes nucleophilic acylation with reagents like acetic anhydride or acetyl chloride. This reaction modifies the amino group to an acetamide derivative, enhancing stability or altering pharmacokinetic properties.
This modification is critical for studying structure-activity relationships (SAR) in multidrug resistance (MDR) modulation, as seen in thieno[2,3-b]pyridine derivatives with similar substitutions .
Hydrolysis of the 5-Carboxamide Group
The 5-carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization (e.g., esterification).
The resulting carboxylic acid may serve as a precursor for ester or amide prodrugs, which are common strategies to improve bioavailability .
Modification of the 2-(4-Fluorobenzoyl) Group
The 4-fluorobenzoyl moiety at position 2 is essential for biological activity but can undergo hydrolysis under extreme conditions to form a carboxylic acid.
Replacing the benzoyl group with COMe or CN diminishes MDR-modulating activity, as observed in related thieno[2,3-b]pyridines .
Glycosylation at the 3-Amino Group
The amino group reacts with glycosyl halides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) to form thioglycoside derivatives, enhancing solubility or targeting capabilities.
This reaction introduces polar sugar moieties, potentially altering biodistribution .
Esterification of Hydrolyzed Carboxylic Acid
The hydrolyzed carboxylic acid (from section 2) can form esters with alcohols, such as ethanol or methanol.
Ester derivatives are often synthesized to evaluate lipophilicity effects on cellular uptake .
Electrophilic Substitution on the Thieno[2,3-b]pyridine Core
The electron-rich thiophene ring may undergo halogenation or nitration, though steric hindrance from methyl groups (positions 4 and 6) limits reactivity.
| Reaction Conditions | Reagents | Product | Yield/Notes |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitration mixture | Nitro-substituted derivative at position 7 | Not experimentally confirmed; theoretical based on |
Such reactions are rare due to the compound’s steric bulk and electron-withdrawing substituents .
Key Findings from Molecular Interactions
-
The 4-fluorobenzoyl group forms hydrogen bonds with residues like Leu83 in kinase targets, critical for inhibitory activity .
-
Methyl groups at positions 4 and 6 contribute to hydrophobic interactions with Val18 and Ala144, stabilizing ligand-receptor complexes .
-
Modifications at the 5-carboxamide (e.g., hydrolysis to carboxylic acid) reduce binding affinity by disrupting hydrogen-bond networks .
Comparison with Similar Compounds
Structural Comparison
Key structural differences between the target compound and analogs are summarized below:
| Compound Name (Source) | Position 2 Substituent | Position 3 | Position 4 | Position 5 | Position 6 | Carboxamide Group |
|---|---|---|---|---|---|---|
| Target Compound | 4-Fluorobenzoyl | Amino | Methyl | N-Phenyl carboxamide | Methyl | Position 5 |
| 3,6-Diamino-5-cyano-4-(3-FPh)-N-4-FPh (Ev1) | 2-Carboxamide (N-4-FPh) | Amino | 3-Fluorophenyl | 5-Cyano | — | Position 2 |
| 3,6-Diamino-5-cyano-N-Me-4-(3-MePh) (Ev1) | 2-Carboxamide (N-Me) | Amino | 3-Methylphenyl | 5-Cyano | — | Position 2 |
| 3-Amino-2-(pyrazolonyl)-4,6-Me (Ev3) | Carbonyl(3-Me-pyrazolone) | Amino | Methyl | — | Methyl | Absent |
Key Observations :
- Substituent Diversity : The 4-fluorobenzoyl group at position 2 in the target contrasts with the pyrazolone (Ev3) and aryl groups (Ev1), influencing lipophilicity and electronic properties .
- Methyl vs. Amino/Cyano Groups: The target’s 4,6-dimethyl configuration may enhance steric bulk compared to amino/cyano substituents in analogs, affecting solubility and binding affinity .
Physicochemical Properties
Implications :
- Absence of cyano or pyrazolone groups in the target may reduce hydrogen-bonding capacity relative to analogs .
Bioactivity (Inferred)
- Analogs: Exhibit antiplasmodial activity, attributed to the thienopyridine core and electron-withdrawing substituents (e.g., cyano) .
Preparation Methods
Table 1: Comparative Synthesis Data for Key Intermediates
Q & A
Q. What experimental strategies are recommended for synthesizing 3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide?
Answer: A multi-step synthesis approach is typically employed, starting with the condensation of 4-fluorobenzoyl chloride with aminothienopyridine precursors. Key steps include:
- Cyclization : Use microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .
- Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). A fractional factorial design can minimize trials while maximizing yield .
Q. Example Table: DoE Factors for Synthesis Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Reaction Temperature | 80°C | 120°C |
| Catalyst Concentration | 0.5 mol% | 2.0 mol% |
| Solvent Polarity | Toluene | DMF |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- X-ray Crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., similar thienopyridine derivatives in used Mo-Kα radiation, R-factor < 0.05) .
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., fluorobenzoyl protons appear as doublets at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 434.15) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and pharmacological targets?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states, as demonstrated in for reaction design .
- Molecular Docking : Screen against protein databases (e.g., RCSB PDB) to identify binding affinities. For example, highlights ligand interactions with kinase domains .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS or AMBER .
Q. What methodologies address contradictory data in biological activity assays (e.g., IC50_{50}50 variability)?
Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) and apply statistical weighting .
- Dose-Response Refinement : Use 8-point dilution series to reduce variability, with triplicate measurements .
- Troubleshooting : Check for assay interference (e.g., compound fluorescence in absorbance-based assays) via orthogonal methods (e.g., HPLC-coupled activity screening) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzoyl with 4-CF or 4-NO groups) and compare activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., the thienopyridine core’s planar structure for kinase inhibition) using Schrödinger’s Phase .
- In Silico ADMET : Predict bioavailability and toxicity with tools like SwissADME or ProTox-II .
Q. Example Table: SAR Data for Analogues
| Substituent (R) | LogP | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 45 | 12.5 |
| 4-Trifluoromethyl | 3.8 | 28 | 8.2 |
| 4-Nitro | 2.9 | 120 | 4.7 |
Q. What reactor designs improve scalability for preclinical studies?
Answer:
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Continuous Flow : Integrate in-line purification (e.g., scavenger resins) to automate multi-step synthesis .
- Process Analytical Technology (PAT) : Use real-time FTIR monitoring to maintain critical quality attributes (CQAs) .
Q. How are analytical methods validated for impurity profiling?
Answer:
- Forced Degradation : Expose the compound to heat, light, and hydrolysis to identify degradation products .
- HPLC Method Development : Optimize column (C18), mobile phase (acetonitrile/0.1% TFA), and detection (UV at 254 nm). Validate per ICH Q2(R1) guidelines for LOD (<0.1%) and LOQ (<0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
